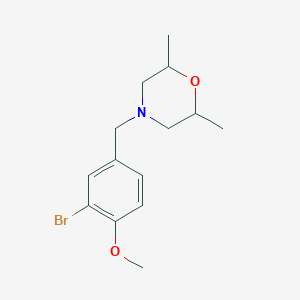
4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed that the compound exerts its antifungal activity by inhibiting the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. The compound may also interfere with other cellular processes in fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine have not been extensively studied. However, it has been shown to exhibit low toxicity towards mammalian cells, indicating its potential as a safe and effective antifungal agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine in lab experiments include its potent antifungal activity, low toxicity towards mammalian cells, and its unique chemical properties. However, its limitations include its limited solubility in water and its relatively high cost.
Zukünftige Richtungen
There are several future directions for the use of 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine in scientific research. One potential application is its use as a corrosion inhibitor for metals and alloys. It may also be studied further for its potential use as a ligand in coordination chemistry studies. In addition, further research may be conducted to better understand its mechanism of action and to develop more efficient synthesis methods for the compound.
Conclusion:
In conclusion, 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties and potent antifungal activity make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for the compound.
Synthesemethoden
The synthesis of 4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine involves the reaction of 3-bromo-4-methoxybenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-(3-bromo-4-methoxybenzyl)-2,6-dimethylmorpholine has been used in various scientific research studies due to its unique chemical properties. It has been shown to exhibit potent antifungal activity against a wide range of fungal strains. It has also been studied for its potential use as a corrosion inhibitor for metals and alloys. In addition, it has been used as a ligand in coordination chemistry studies.
Eigenschaften
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10-7-16(8-11(2)18-10)9-12-4-5-14(17-3)13(15)6-12/h4-6,10-11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKRGSJKSQOVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromo-4-methoxyphenyl)methyl]-2,6-dimethylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
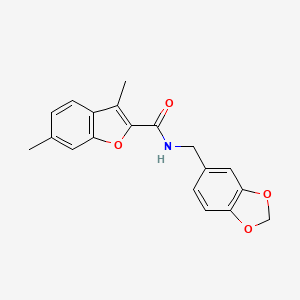
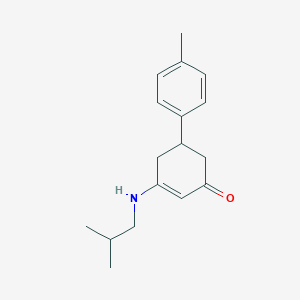
![4-[1-cyano-2-(1-naphthyl)vinyl]benzonitrile](/img/structure/B5182636.png)
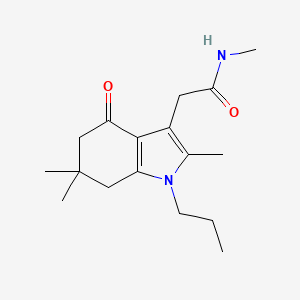
![N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
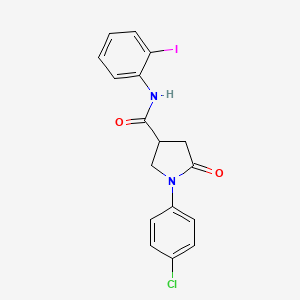
![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)
![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)
![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
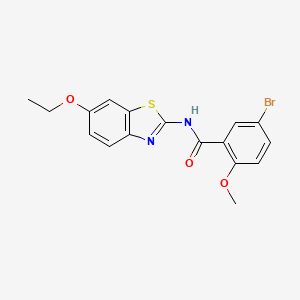
![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)